4-Bifenilcarboxilato de etilo

Descripción general

Descripción

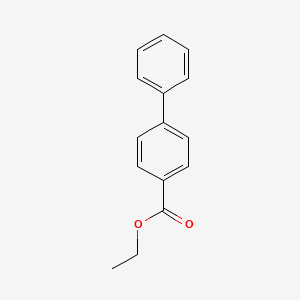

Ethyl biphenyl-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with an ethyl ester group attached to the fourth carbon of one of the phenyl rings

Aplicaciones Científicas De Investigación

Ethyl biphenyl-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of polymers and other advanced materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl biphenyl-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl biphenyl-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Types of Reactions:

Oxidation: Ethyl biphenyl-4-carboxylate can undergo oxidation reactions, typically resulting in the formation of biphenyl-4-carboxylic acid.

Reduction: Reduction of the ester group can yield biphenyl-4-methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products:

Oxidation: Biphenyl-4-carboxylic acid.

Reduction: Biphenyl-4-methanol.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Mecanismo De Acción

The mechanism of action of ethyl biphenyl-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl core allows for π-π interactions with aromatic amino acids in proteins, potentially influencing their function.

Comparación Con Compuestos Similares

Biphenyl-4-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.

Biphenyl-4-methanol: A reduction product of ethyl biphenyl-4-carboxylate with different chemical properties.

Ethyl biphenyl-2-carboxylate: An isomer with the ester group attached to the second carbon, leading to different reactivity and applications.

Uniqueness: Ethyl biphenyl-4-carboxylate is unique due to its specific ester functional group placement, which influences its chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Actividad Biológica

Ethyl biphenyl-4-carboxylate, a compound derived from biphenyl-4-carboxylic acid, has garnered attention for its biological activities, particularly its antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Ethyl biphenyl-4-carboxylate has the molecular formula and a molecular weight of 242.27 g/mol. Its structure consists of a biphenyl moiety attached to a carboxylate group, which is esterified with ethyl alcohol. The compound exhibits moderate lipophilicity due to its hydrophobic biphenyl structure, which may influence its biological interactions.

Antifungal Activity

Recent studies have demonstrated that ethyl biphenyl-4-carboxylate possesses significant antifungal properties, particularly against pathogenic species within the Candida genus.

Key Findings:

-

Minimum Inhibitory Concentrations (MICs) :

- Ethyl biphenyl-4-carboxylate exhibited MICs ranging from 512 to 1024 μg/mL against Candida albicans and Candida tropicalis strains .

- The compound's activity was influenced by structural variations; for instance, the presence of longer alkyl chains in related esters correlated with increased bioactivity.

- Structure-Activity Relationship (SAR) :

- Mechanism of Action :

Comparative Biological Activity

To contextualize the antifungal activity of ethyl biphenyl-4-carboxylate, a comparative analysis with other related compounds is presented in Table 1.

| Compound Name | MIC (μg/mL) | Activity Level |

|---|---|---|

| Ethyl biphenyl-4-carboxylate | 512 - 1024 | Moderate |

| Decanoyl 4-biphenyl carboxylate | 512 | Good |

| Methyl 4-biphenyl carboxylate | >1024 | No activity |

| Isopropyl 4-biphenyl carboxylate | Moderate | Moderate |

Study on Antifungal Efficacy

In a study conducted by Silva et al., various esters derived from biphenyl-4-carboxylic acid were synthesized and tested against Candida strains. Ethyl biphenyl-4-carboxylate showed promising results, particularly against C. tropicalis, indicating its potential as a lead compound for further development in antifungal therapies .

Synthesis and Characterization

The synthesis of ethyl biphenyl-4-carboxylate typically involves Fischer esterification methods, which yield high purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds .

Propiedades

IUPAC Name |

ethyl 4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQZMOHAQYZTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978903 | |

| Record name | Ethyl [1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-56-0 | |

| Record name | NSC42478 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6301-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl biphenyl-4-carboxylate a significant compound in the study of metal-ammonia reduction?

A1: Ethyl biphenyl-4-carboxylate exhibits unique reactivity in metal-ammonia reduction. The research indicates that the ester functionality in this compound can direct the reduction process with unprecedented regioselectivity []. This means that the reduction occurs preferentially at a specific location within the molecule due to the influence of the ester group. This finding is significant because it challenges previous understandings of metal-ammonia reduction and offers potential for controlling the reaction pathway in more complex systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.